molecular formula C11H9Cl2N3S B1431636 4,6-Dichloro-2-(benzylthio)-5-pyrimidineamine CAS No. 1440512-67-3

4,6-Dichloro-2-(benzylthio)-5-pyrimidineamine

Cat. No.: B1431636
CAS No.: 1440512-67-3
M. Wt: 286.2 g/mol
InChI Key: SVNIYLGANBOUOG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-benzylsulfanyl-4,6-dichloropyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3S/c12-9-8(14)10(13)16-11(15-9)17-6-7-4-2-1-3-5-7/h1-5H,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNIYLGANBOUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=C(C(=N2)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501219827
Record name 4,6-Dichloro-2-[(phenylmethyl)thio]-5-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440512-67-3
Record name 4,6-Dichloro-2-[(phenylmethyl)thio]-5-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440512-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-2-[(phenylmethyl)thio]-5-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(benzylthio)-5-pyrimidineamine typically involves the nucleophilic substitution of 4,6-dichloropyrimidine with benzylthiol. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(benzylthio)-5-pyrimidineamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring or the benzylthio group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide or tetrahydrofuran.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives and modified benzylthio groups.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties

One of the notable applications of 4,6-Dichloro-2-(benzylthio)-5-pyrimidineamine is its role as an intermediate in the synthesis of antiviral compounds. Pyrimidine derivatives are known for their potential as antiviral agents, particularly in the development of nucleotide analogs that inhibit viral replication. For instance, derivatives such as N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide have been explored for their efficacy in producing antiviral nucleotide derivatives, showcasing a pathway for developing antiviral medications targeting various viral infections .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. Research indicates that certain substituted pyrimidines exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For example, compounds derived from pyrimidines have been shown to effectively suppress COX-2 activity, making them potential candidates for anti-inflammatory drug development .

Agricultural Applications

Pesticide Development

The compound serves as an important intermediate in the synthesis of various pesticides. The structural characteristics of pyrimidines allow them to interact with biological systems effectively, making them suitable for developing herbicides and insecticides. The improved synthesis methods for this compound enhance its yield and reduce environmental impact, making it a promising candidate in agricultural chemistry .

Synthesis and Structure-Activity Relationships (SAR)

Efficient Synthesis Methods

The synthesis of this compound can be achieved through various chemical processes involving chlorination and substitution reactions. Recent advancements in synthetic methodologies emphasize greener approaches that minimize waste and utilize less hazardous reagents . These methods not only improve yield but also enhance the purity of the final product.

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of pyrimidine derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the pyrimidine ring can significantly influence their pharmacological properties. For instance, varying substituents can enhance or diminish anti-inflammatory effects or antiviral potency . This knowledge aids in designing more effective therapeutic agents.

Case Studies and Research Findings

Study Focus Findings
Tageldin et al. (2021)Anti-inflammatory activityNovel pyrazolo[3,4-d]pyrimidines showed significant COX-2 inhibition compared to standard drugs .
Patent US5698695APesticide synthesisImproved yield and reduced toxic reagent use in synthesizing pyrimidine intermediates for agricultural chemicals .
Patent US5744601AAntiviral applicationsDevelopment of N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide as an intermediate for antiviral drugs .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(benzylthio)-5-pyrimidineamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Antifungal Activity of Benzylthio Derivatives (MIC Values)

Compound Substituent at Position 2 MIC (µg/mL)
34 Benzylthio (Ph) 8
36 3-CF₃Ph-benzylthio 4
40 4-ClPh-benzylthio 16
39 4-CH₃Ph-benzylthio 64

Table 2: Anticancer Activity of Scaffold Variants (IC₅₀ Values)

Scaffold IC₅₀ (µM)
2-(Benzylthio)-4-chlorobenzenesulfonamide 0.8–2.1
2,4-Dichlorobenzenesulfonamide 3.5–6.7
4-Oxadiazole-benzenesulfonamide 5.9–12.4

Biological Activity

4,6-Dichloro-2-(benzylthio)-5-pyrimidineamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological effects, including anti-inflammatory, anticancer, and enzyme inhibitory activities. This article reviews the current understanding of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H9Cl2N3S. The compound features a pyrimidine ring substituted with chlorine and benzylthio groups, which contribute to its biological properties.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound through its inhibition of cyclooxygenase (COX) enzymes. The inhibition of COX-1 and COX-2 is crucial in reducing inflammation and pain.

Table 1: Inhibition of COX Enzymes by Pyrimidine Derivatives

CompoundIC50 (µM)COX-1 InhibitionCOX-2 Inhibition
This compoundTBDTBDTBD
Celecoxib0.040.040.04
DiclofenacTBDTBDTBD

Note: TBD indicates values that require further experimental validation.

In vivo studies demonstrated that derivatives similar to this compound showed significant reduction in edema in carrageenan-induced models, suggesting a promising anti-inflammatory profile comparable to established drugs like indomethacin .

2. Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. The compound exhibited cytotoxic effects on human cervical (HeLa), breast (MCF7), and colorectal (LoVo) cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLaTBD
MCF7TBD
LoVoTBD

In a study assessing the structure-activity relationship (SAR), it was found that modifications to the benzylthio group influenced the cytotoxic efficacy, with certain electron-withdrawing groups enhancing activity against HeLa cells .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to act as an inhibitor of key enzymes involved in inflammatory pathways and cancer progression.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anti-inflammatory Effects : A study investigated the effects of this compound in a rat model of inflammation induced by carrageenan. Results indicated a significant reduction in paw edema compared to controls, with a calculated effective dose (ED50) demonstrating its potential as an anti-inflammatory agent .
  • Cytotoxicity Assessment : In vitro tests on various cancer cell lines revealed that modifications to the substituents on the pyrimidine ring significantly affected cytotoxicity levels, with some derivatives showing IC50 values lower than those of standard chemotherapeutic agents .

Q & A

Q. What are the common synthetic routes for 4,6-Dichloro-2-(benzylthio)-5-pyrimidineamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, heating 4,6-dichloro-5-nitropyrimidine derivatives with benzylthiol under reflux in polar aprotic solvents (e.g., DMSO or DMF) at 80–120°C for 12–24 hours achieves thioether bond formation . A subsequent reduction step (e.g., catalytic hydrogenation or SnCl₂/HCl) converts the nitro group to an amine. Key variables affecting yield include:
  • Solvent choice : DMSO enhances nucleophilicity but may cause side reactions at high temperatures.
  • Stoichiometry : Excess benzylthiol (1.2–1.5 equiv) improves substitution efficiency.
  • Temperature control : Prolonged heating >100°C risks decomposition of the pyrimidine core .

Table 1 : Representative Synthetic Conditions and Yields

PrecursorSolventTemp (°C)Time (h)Yield (%)Reference
4,6-Dichloro-5-nitropyrimidineDMSO1101872
4,6-Dichloro-2-methylthiopyrimidineDMF1002465

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the benzylthio moiety (δ 3.8–4.2 ppm for SCH₂Ph) and pyrimidine protons (δ 8.1–8.5 ppm for C5-H). 19^19F NMR is irrelevant here but may apply to fluorinated analogs .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 316.01 for C₁₁H₁₀Cl₂N₃S) and fragmentation patterns.
  • X-ray Crystallography : Resolves bond lengths and angles, particularly the C-S bond (1.78–1.82 Å) and Cl-C-Cl angle (112–115°), which correlate with reactivity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and functionalization of this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states. For example:
  • Reaction feasibility : Calculate activation energies for nucleophilic substitution at C2 vs C4 positions to prioritize synthetic routes .
  • Solvent effects : Use COSMO-RS models to simulate solvent polarity impacts on intermediate stability.
  • Substituent effects : Hammett constants (σ) of chloro and benzylthio groups guide predictions of electronic effects on reactivity.

Table 2 : Computational vs Experimental Results for Key Reactions

ParameterDFT PredictionExperimental ObservationDiscrepancy Analysis
Activation Energy (kJ/mol)92.388.7 (±2.5)Within error margin
Preferred Substitution SiteC2C2 (confirmed by NMR)Consistent

Q. How should researchers address contradictions in spectral data or biological activity reports for this compound?

  • Methodological Answer : Contradictions often arise from impurities or isomer formation. A systematic approach includes:
  • Repetition under controlled conditions : Use high-purity precursors (≥95%, verified by HPLC ) and inert atmospheres to minimize oxidation.
  • Cross-validation with multiple techniques : Pair NMR with IR (C-N stretch at 1650–1700 cm⁻¹) and elemental analysis.
  • Biological assay standardization : If activity varies, test against a common cell line (e.g., HeLa) with strict positive/negative controls. For example, IC₅₀ discrepancies may stem from solvent (DMSO vs saline) or exposure time differences .

Q. What strategies enhance the stability of this compound in aqueous media for pharmacological studies?

  • Methodological Answer :
  • pH buffering : Stabilize the amine group by maintaining pH 6–7 (prevents protonation-deprotonation cycles).
  • Lyophilization : Freeze-dry the compound and store at -20°C under argon to prevent hydrolysis of the thioether bond .
  • Co-solvent systems : Use water-miscible solvents (e.g., PEG 400) at ≤10% v/v to improve solubility without destabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-2-(benzylthio)-5-pyrimidineamine
Reactant of Route 2
4,6-Dichloro-2-(benzylthio)-5-pyrimidineamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.